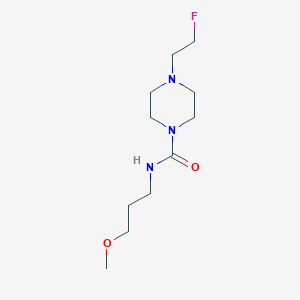![molecular formula C14H15F3O2 B2439027 4,4-二氟-1-[(3-氟苯基)甲基]环己烷-1-羧酸 CAS No. 1389315-16-5](/img/structure/B2439027.png)
4,4-二氟-1-[(3-氟苯基)甲基]环己烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid is a fluorinated organic compound with potential applications in various fields of chemistry and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for researchers.
科学研究应用
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method includes the reaction of cyclohexane-1-carboxylic acid with fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
作用机制
The mechanism of action of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate specific biochemical pathways, making it a valuable tool in research and development.
相似化合物的比较
- 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid
- 3,3-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Comparison: Compared to similar compounds, 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid exhibits unique properties due to the specific positioning of the fluorine atoms
属性
IUPAC Name |
4,4-difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-11-3-1-2-10(8-11)9-13(12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYJVBLIDGXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC(=CC=C2)F)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
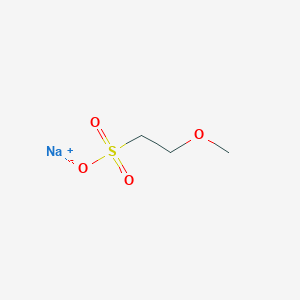
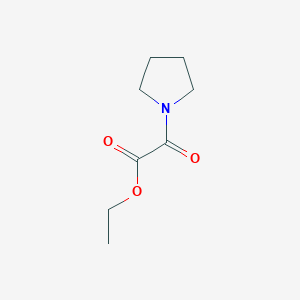
![2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2438946.png)
![(2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2438948.png)
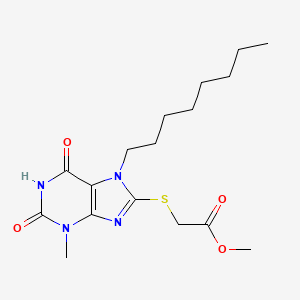

![6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2438954.png)
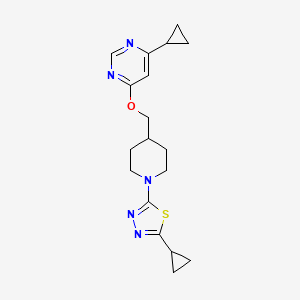
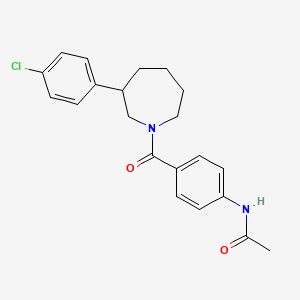


![(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2438960.png)
![Methyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2438965.png)
